![molecular formula C16H11FO5S B2481839 (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate CAS No. 622812-69-5](/img/structure/B2481839.png)
(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
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Description
Synthesis Analysis
The synthesis of compounds related to "(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate" often involves multi-component reactions, insertion of sulfur dioxide, and specific conditions that favor the formation of the desired products. For example, the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides is achieved through a radical process involving an intramolecular 5-exo-cyclization and insertion of sulfur dioxide, indicating the importance of controlled conditions for achieving specific molecular structures (Yuanyuan An, D. Zheng, Jie Wu, 2014).
Molecular Structure Analysis
Understanding the molecular structure of such compounds is crucial for predicting their reactivity and physical properties. Techniques like NMR spectroscopy and X-ray crystallography provide detailed insights into the arrangement of atoms within a molecule. For instance, the crystal structure and NMR spectra of certain methanesulfonate compounds have been elucidated, revealing the spatial arrangement of functional groups and their potential for forming specific chemical bonds (S. Upadhyaya et al., 1997).
Chemical Reactions and Properties
The chemical reactivity of "(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate" can be inferred from studies on similar sulfonate esters and benzofuran derivatives. These compounds participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions, which are fundamental for constructing complex molecular architectures. For example, the reactions of dimethyl sulfite with diorganotin oxides demonstrate the versatility of methanesulfonate esters in organic synthesis (S. P. Narula et al., 1999).
Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
Research on the ABTS/PP decolorization assay of antioxidant capacity sheds light on the mechanisms through which certain compounds, including those with benzofuran moieties, might interact with free radicals. This understanding is crucial in evaluating the antioxidant potential of new compounds, including (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate, in various biological and chemical systems (Ilyasov et al., 2020).
Analytical Methods for Determining Antioxidant Activity
The review of analytical methods used in determining antioxidant activity highlights the diversity of assays available to assess the antioxidant potential of compounds. Understanding these methods is key to designing studies for evaluating new chemical entities, such as (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate, for their ability to modulate oxidative stress (Munteanu & Apetrei, 2021).
Redox Mediators in Organic Pollutant Treatment
The application of redox mediators in the treatment of organic pollutants using oxidoreductive enzymes presents a novel approach to environmental remediation. This research area may offer insights into how compounds with methanesulfonate groups, similar to the target compound, can serve as mediators or substrates in enzymatic processes aimed at pollutant degradation (Husain & Husain, 2007).
properties
IUPAC Name |
[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO5S/c1-23(19,20)22-12-5-6-13-14(9-12)21-15(16(13)18)8-10-3-2-4-11(17)7-10/h2-9H,1H3/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMNFIRTKKPNBR-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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